molecular formula C8H15NO2 B2628406 5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol CAS No. 2305255-35-8

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol

Cat. No.: B2628406
CAS No.: 2305255-35-8
M. Wt: 157.213
InChI Key: TZDSVBNICIXARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol is a spirocyclic compound featuring a fused 3-membered oxa (oxygen-containing) ring and a 5-membered aza (nitrogen-containing) ring. The hydroxymethyl (-CH2OH) group at the 6th position enhances its polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and organic synthesis . While its exact biological activity remains understudied, its structural uniqueness has spurred interest in derivatives for drug discovery .

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-7-4-9-6-8(11-7)2-1-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSVBNICIXARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Oxa-8-azaspiro[35]nonan-6-ylmethanol typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .

Chemical Reactions Analysis

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity: Studies have shown that this compound can inhibit cancer cell proliferation by modulating critical signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are implicated in tumor growth.
  • Antiviral Properties: The compound has demonstrated efficacy against various viral infections, suggesting its potential as a therapeutic agent in virology.
  • Antimicrobial Effects: Its ability to combat bacterial infections has also been documented, indicating a broad spectrum of antimicrobial activity.

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research:

  • Cancer Research:
    • A study investigated the compound's role as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in many cancer types. The spirocyclic structure enhances binding affinity to the enzyme's active site, leading to effective inhibition and reduced tumor growth in vitro .
  • Drug Discovery:
    • In drug discovery projects, this compound was evaluated alongside other derivatives for their pharmacological profiles. The compound's unique structural features allowed for improved interactions with target proteins, enhancing its potential as a lead compound in developing new medications .
  • Inflammation Studies:
    • Research focused on the anti-inflammatory properties of the compound revealed its ability to modulate inflammatory pathways effectively. This positions it as a promising candidate for treating inflammatory diseases such as arthritis and colitis.

Mechanism of Action

The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The spirocyclic core is shared among analogs, but substituent variations dictate their properties and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol -CH2OH at position 6 ~155–165 (estimated) High polarity, hydrogen-bond donor/acceptor; synthetic intermediate
[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol -CH2OH, -CH2NH2, and -CH3 at N5 200.28 Enhanced solubility and potential for amine-based conjugation
8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid -Boc-protected N8, -COOH at position 6 293.20 Lipophilic; used in peptide coupling and protective group strategies
[(6S)-8-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid -CH2COOH at position 6, fluorinated indole at N8 370.38 Drug candidate with fluorinated aromatic moiety; targets kinase inhibition
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride -COCl at N8 193.64 Reactive acyl chloride; intermediate for amide/ester synthesis

Physicochemical and Functional Differences

  • Polarity and Solubility: The hydroxymethyl group in this compound increases aqueous solubility compared to Boc-protected or aromatic derivatives (e.g., ).
  • Reactivity : Acyl chloride derivatives () exhibit high reactivity for nucleophilic substitution, whereas the hydroxymethyl group favors oxidation or esterification .
  • Biological Activity : Fluorinated indole derivatives () show promise in targeting enzymes like kinases, while the parent compound’s activity is less defined .

Research Findings and Trends

  • Drug Discovery : Fluorinated spirocyclic compounds (e.g., ) are prioritized in oncology and neurology due to enhanced bioavailability and target affinity .
  • Safety Data: Limited safety information exists for this compound, necessitating caution in handling .
  • Market Availability : Many derivatives (e.g., ’s acetic acid variant) are discontinued commercially, highlighting challenges in large-scale synthesis .

Biological Activity

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H15NO2C_8H_{15}NO_2 and features a spirocyclic structure which is known to influence its biological activity. The presence of both an oxygen and a nitrogen atom in the ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar spirocyclic structures can act as enzyme inhibitors or modulators, potentially affecting metabolic pathways relevant in cancer and neurological disorders .

Anticancer Potential

Recent studies have explored the anticancer properties of spirocyclic compounds, including 5-Oxa-8-azaspiro[3.5]nonan derivatives. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines, such as A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). These compounds were found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism that disrupts mitotic processes in cancer cells .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in critical metabolic pathways. For example, its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancers, could lead to enhanced anticancer activity by promoting the reduction of harmful substrates .

Synthesis and Evaluation

A study involving the synthesis of derivatives of this compound demonstrated promising results in terms of biological activity. The synthesized compounds were evaluated for their cytotoxic effects across several human cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity .

CompoundCell LineIC50 (μM)Mechanism
5gA27804.47Tubulin inhibition
4dMCF-752.8Cell cycle arrest

This table summarizes key findings from recent evaluations of related compounds.

Research Findings

  • Synthesis : The synthesis of 5-Oxa-8-azaspiro[3.5]nonan derivatives has been achieved through various chemical reactions, yielding compounds with diverse biological activities .
  • Biological Evaluation : The evaluation of these compounds has shown that modifications to the spirocyclic structure can significantly enhance their potency against cancer cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds at active sites of target proteins, indicating a potential for high selectivity and efficacy in therapeutic applications .

Q & A

Q. Which software tools are recommended for simulating reaction pathways involving this compound?

  • Methodological Answer : Use Gaussian 16 for quantum mechanical simulations, COSMO-RS for solvation effects, and CHEMDRAW for retro-synthetic planning. Integrate with KNIME workflows for data automation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.